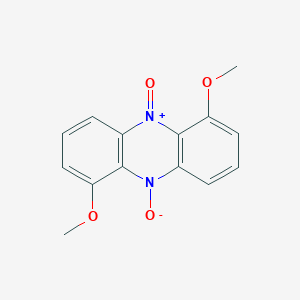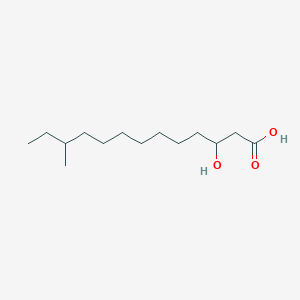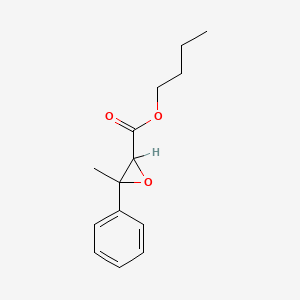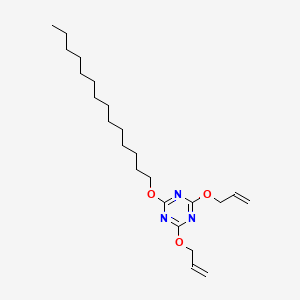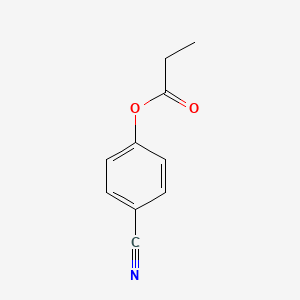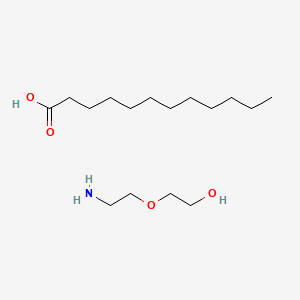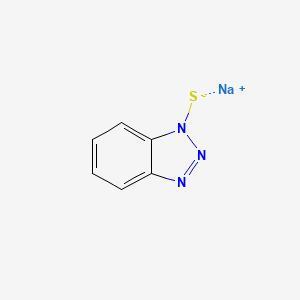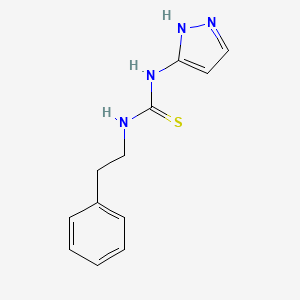
Thiourea, N-(2-phenylethyl)-N'-1H-pyrazol-3-yl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- is a compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, agriculture, and coordination chemistry. This particular compound is characterized by the presence of a phenylethyl group and a pyrazolyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- typically involves the reaction of substituted phenethylamine with isothiocyanates. One common method involves adding a solution of substituted phenethylamine in acetone to a solution of nicotinoyl isothiocyanate in acetone at room temperature. The mixture is then refluxed until the reaction is complete . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Applications De Recherche Scientifique
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antibacterial and anticancer treatments.
Industry: It is used in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage. The exact molecular pathways involved may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- can be compared with other thiourea derivatives such as:
N-Phenylthiourea: Known for its use in organic synthesis and as a reagent in biochemical studies.
N-Methylthiourea: Used in the synthesis of pharmaceuticals and agrochemicals.
N-(2-Phenylethyl)thiourea: Exhibits similar antimicrobial properties but lacks the pyrazolyl group, which may affect its biological activity
This compound’s unique combination of the phenylethyl and pyrazolyl groups distinguishes it from other thiourea derivatives, providing it with distinct chemical and biological properties.
Propriétés
Numéro CAS |
149485-35-8 |
|---|---|
Formule moléculaire |
C12H14N4S |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
1-(2-phenylethyl)-3-(1H-pyrazol-5-yl)thiourea |
InChI |
InChI=1S/C12H14N4S/c17-12(15-11-7-9-14-16-11)13-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H3,13,14,15,16,17) |
Clé InChI |
FALZBFJJLJKVDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


